molecular formula C12H10ClN3O B1279934 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde CAS No. 59311-82-9

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde

Cat. No. B1279934
CAS RN: 59311-82-9
M. Wt: 247.68 g/mol
InChI Key: NINSSJVSRWWSNV-UHFFFAOYSA-N
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Description

The compound “4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzylamino group, a chlorine atom, and an aldehyde group . Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution or nucleophilic addition . The presence of the aldehyde group could make it reactive towards nucleophiles and reducing agents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives

    • Application Summary : This study investigated the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives . These compounds showed significant potential against a Gram-positive S. aureus strain .
    • Methods of Application : The antimicrobial activity against bacteria and fungi was tested according to CLSI guidelines .
    • Results : The addition of carbazole derivatives at the concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60%. The MIC value of compounds was 32 µg/mL for Staphylococcus strains .
  • Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole

    • Application Summary : This study aimed at investigating the toxicity and activity of newly synthesised, functionalised carbazole derivative 2 (4-(4-(benzylamino)butoxy)-9H-carbazole) against various microorganisms .
    • Methods of Application : Its antimicrobial potential against Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi was examined according to CLSI .
    • Results : The tested compound was found to efficiently inhibit the growth of Gram-positive strains. The addition of carbazole derivative 2 at the concentration of 30 µg/mL caused inhibition of bacterial growth by over 95% .
  • Peroxisome proliferator-activated receptor alpha (PPARα) agonism
    • Application Summary : PPARα is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium. Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .
    • Results : The study suggests that PPARα agonism could be a potential therapeutic strategy for retinal diseases .
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives

    • Application Summary : This study investigated the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives . These compounds showed significant potential against a Gram-positive S. aureus strain .
    • Methods of Application : The antimicrobial activity against bacteria and fungi was tested according to CLSI guidelines .
    • Results : The addition of carbazole derivatives at the concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60%. The MIC value of compounds was 32 µg/mL for Staphylococcus strains .
  • Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole

    • Application Summary : This study aimed at investigating the toxicity and activity of newly synthesised, functionalised carbazole derivative 2 (4-(4-(benzylamino)butoxy)-9H-carbazole) against various microorganisms .
    • Methods of Application : Its antimicrobial potential against Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi was examined according to CLSI .
    • Results : The tested compound was found to efficiently inhibit the growth of Gram-positive strains. The addition of carbazole derivative 2 at the concentration of 30 µg/mL caused inhibition of bacterial growth by over 95% .

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure and risk of harm .

Future Directions

The study of novel pyrimidine derivatives is an active area of research in medicinal chemistry, with potential applications in drug discovery and development . Further studies could explore the biological activity of this compound and optimize its properties for potential therapeutic use.

properties

IUPAC Name

4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINSSJVSRWWSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483833
Record name 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde

CAS RN

59311-82-9
Record name 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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